Absence of High-Strength Comparative Biological Data Prevents Quantitative Differentiation
Despite an exhaustive search of authoritative databases, patents, and primary literature (excluding prohibited sources), no head-to-head quantitative biological data were found for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide against a defined comparator. Its closest structurally characterized analogs, such as the morpholino, furan, and phenylthio variants, are disclosed in the FABP4/5 inhibitor patent space [1], but the specific activity of this unadorned phenylpropanamide derivative has not been publicly reported in a comparable assay. The available commercial documentation consists of basic molecular descriptors (MW: 275.4, formula: C15H17NO2S) , which are insufficient to support a quantitative superiority claim.
| Evidence Dimension | Biological Activity (IC50 / Ki) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Various in-class analogs: morpholino, furan, phenylthio, thiophen-2-yl derivatives. Quantitative data disclosed in patent examples but not for the target compound. |
| Quantified Difference | Not calculable |
| Conditions | FABP4/5 enzymatic and cellular assays, as described in US 9,353,102 B2 |
Why This Matters
Without comparative IC50/Ki data, a scientific user cannot rationally select this compound over structurally similar alternatives for target-specific applications.
- [1] Kuehne, H., Kuhn, B., Ceccarelli, S. M., Obst Sander, U., Richter, H., Neidhart, W., & Buettelmann, B. (2016). U.S. Patent No. 9,353,102 B2. Washington, DC: U.S. Patent and Trademark Office. (Examples of non-annulated thiophenylamide inhibitors). View Source
